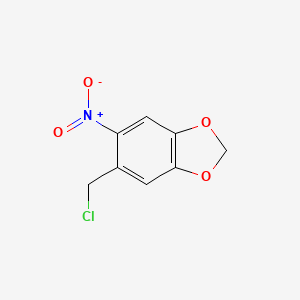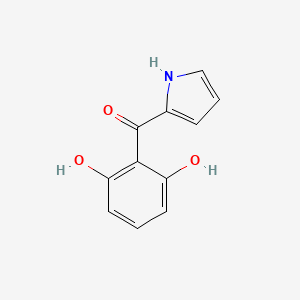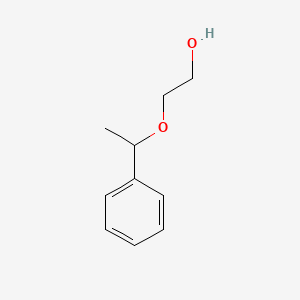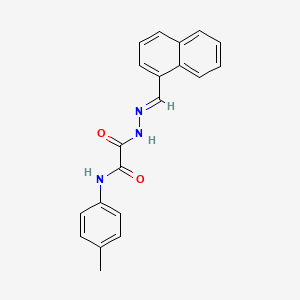
5-(Chloromethyl)-6-nitro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorométhyl)-6-nitro-1,3-benzodioxole: est un composé organique appartenant à la classe des benzodioxoles. Il se caractérise par la présence d'un groupe chlorométhyle et d'un groupe nitro liés à un cycle benzodioxole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-(chlorométhyl)-6-nitro-1,3-benzodioxole implique généralement la nitration du 1,3-benzodioxole suivie d'une chlorométhylation. Le processus de nitration peut être effectué en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à basse température pour introduire le groupe nitro à la position souhaitée. L'étape de chlorométhylation implique la réaction du benzodioxole nitré avec du formaldéhyde et de l'acide chlorhydrique, souvent en présence d'un catalyseur tel que le chlorure de zinc.
Méthodes de production industrielle: La production industrielle de 5-(chlorométhyl)-6-nitro-1,3-benzodioxole peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs de pointe et de conditions réactionnelles optimisées peut améliorer l'efficacité de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions: Le 5-(chlorométhyl)-6-nitro-1,3-benzodioxole subit diverses réactions chimiques, notamment:
Substitution nucléophile: Le groupe chlorométhyle peut être substitué par des nucléophiles tels que les amines, les thiols et les alcools.
Réduction: Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier à la position benzylique, pour former les aldéhydes ou les acides carboxyliques correspondants.
Réactifs et conditions courants:
Substitution nucléophile: Des réactifs tels que l'azoture de sodium, le thiocyanate de potassium et le méthylate de sodium sont couramment utilisés.
Réduction: Des catalyseurs comme le palladium sur carbone ou l'oxyde de platine sont utilisés avec de l'hydrogène gazeux.
Oxydation: Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides ou basiques.
Principaux produits:
Substitution nucléophile: Les produits comprennent les benzodioxoles substitués avec divers groupes fonctionnels.
Réduction: Le principal produit est le 5-(aminométhyl)-6-nitro-1,3-benzodioxole.
Oxydation: Les produits comprennent le 5-(chlorométhyl)-6-nitrobenzaldéhyde et l'acide 5-(chlorométhyl)-6-nitrobenzoïque.
4. Applications de la recherche scientifique
Chimie: Le 5-(chlorométhyl)-6-nitro-1,3-benzodioxole est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité le rend précieux dans la préparation de divers dérivés à des fins de recherche.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules biologiquement actives. Il peut être utilisé dans le développement de nouveaux médicaments ou comme sonde dans des tests biochimiques.
Médecine: Les dérivés du composé sont explorés pour leurs propriétés pharmacologiques. Des recherches sont en cours pour étudier leur potentiel en tant qu'agents antimicrobiens, anti-inflammatoires ou anticancéreux.
Industrie: Dans le secteur industriel, le 5-(chlorométhyl)-6-nitro-1,3-benzodioxole est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa structure unique permet le développement de nouveaux polymères et de matériaux avancés aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-(chlorométhyl)-6-nitro-1,3-benzodioxole et de ses dérivés implique des interactions avec diverses cibles moléculaires. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles dans les biomolécules, conduisant à des modifications de leur structure et de leur fonction. Ces interactions peuvent affecter les voies et les processus cellulaires, contribuant à l'activité biologique du composé.
Applications De Recherche Scientifique
Chemistry: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as antimicrobial, anti-inflammatory, or anticancer agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 5-(Chlorométhyl)-2-nitro-1,3-benzodioxole
- 5-(Bromométhyl)-6-nitro-1,3-benzodioxole
- 5-(Chlorométhyl)-6-nitro-2,3-dihydro-1,4-benzodioxine
Comparaison: Le 5-(chlorométhyl)-6-nitro-1,3-benzodioxole est unique en raison du positionnement spécifique des groupes chlorométhyle et nitro sur le cycle benzodioxole. Ce positionnement influence sa réactivité et les types de réactions qu'il peut subir. Comparé à ses analogues, ce composé peut présenter des propriétés chimiques et biologiques différentes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
15862-98-3 |
|---|---|
Formule moléculaire |
C8H6ClNO4 |
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
5-(chloromethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 |
Clé InChI |
MBCUJSFNUKRGRE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)


![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)



![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)

![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
